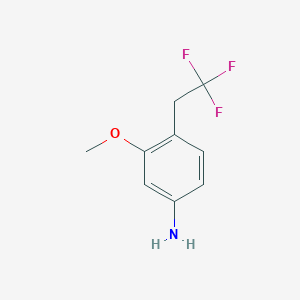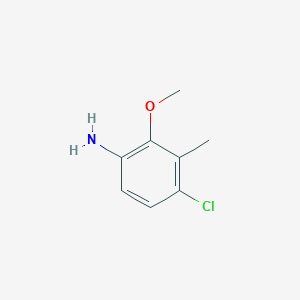
Cyclohexyl2-thiomethylphenylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl2-thiomethylphenylketone is an organic compound with the molecular formula C14H18OS. It is a yellow oil with a distinct odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl2-thiomethylphenylketone can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with 2-thiomethylbenzoyl chloride. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl2-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl ketones.
Aplicaciones Científicas De Investigación
Cyclohexyl2-thiomethylphenylketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Cyclohexyl2-thiomethylphenylketone can be compared with other similar compounds such as:
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.
Thiomethylphenylketone: A compound with a similar structure but without the cyclohexyl group.
Uniqueness
This compound is unique due to the presence of both the cyclohexyl and thiomethyl groups, which contribute to its distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C14H16OS |
|---|---|
Peso molecular |
232.34 g/mol |
Nombre IUPAC |
2-(cyclohexanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H16OS/c15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-16/h4-5,8-11H,1-3,6-7H2 |
Clave InChI |
JBIGCCOZXCBRBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=CC=CC=C2C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



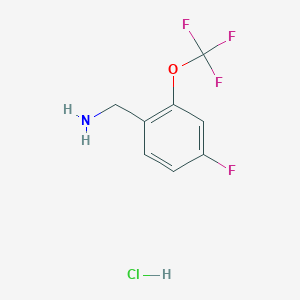



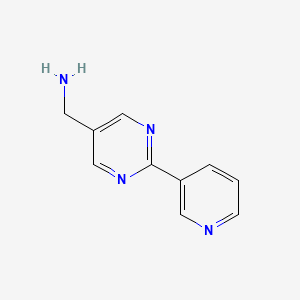
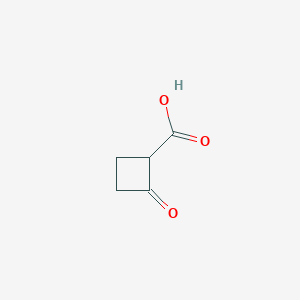
![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
